1-(4-chlorobenzenesulfonyl)-4-(1H-imidazole-1-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, a compound with a similar structure, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is obtained via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
Research has demonstrated the synthesis of related compounds starting from 4-chlorobenzoic acid, leading to derivatives with certain antiviral activities, such as anti-tobacco mosaic virus activity. This process involves multiple steps, including esterification, hydrazination, and cyclization, culminating in the creation of sulfonamide derivatives. These compounds' structures were confirmed through NMR, IR, and elemental analysis, indicating their potential as antiviral agents (Chen et al., 2010).
Histamine H3 Receptor Antagonists
Another study focused on synthesizing derivatives of histamine homologues, including 4-chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide, which were found to be potent and selective histamine H3 receptor antagonists. These compounds, particularly the imidazol-4-ylbutyl analogues, demonstrated high receptor affinity, showing promise for therapeutic applications (Tozer et al., 1999).
Farnesyltransferase Inhibitors with Antitumor Activity
Continued studies on farnesyltransferase (FT) inhibitors highlighted a compound with a similar core structure showing potent preclinical antitumor activity. This research identified specific structural features that contribute to low-nanomolar FT inhibition and cellular activity, leading to promising candidates for clinical trials based on their antitumor efficacy and pharmacokinetics (Hunt et al., 2000).
Antimicrobial and Antimalarial Activity
New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and tested for in vitro antimicrobial activity against a variety of bacterial strains, as well as antifungal and antimalarial activities. These compounds represent a significant interest in developing new therapeutic agents with broad-spectrum antimicrobial efficacy (Bhatt et al., 2016).
Topical Antiglaucoma Agents
Research on imidazolylphenyl sulfamate and (imidazolylphenoxy)alkyl sulfamate derivatives synthesized and evaluated as topically active carbonic anhydrase inhibitors for glaucoma treatment. These compounds were assessed for their water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, with one compound showing excellent activity in reducing intraocular pressure in animal models (Lo et al., 1992).
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c15-12-1-3-13(4-2-12)23(21,22)19-9-7-17(8-10-19)14(20)18-6-5-16-11-18/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLXFGRKCPJSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332456 |
Source
|
Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852840-19-8 |
Source
|
Record name | [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.